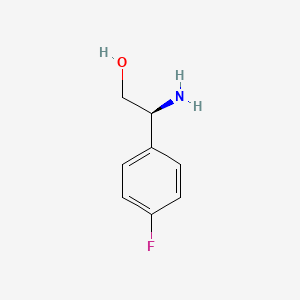

(S)-2-Amino-2-(4-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPEYLZIUEVIA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries. Its structural features, comprising a stereogenic center, a primary alcohol, a primary amine, and a fluorinated phenyl ring, make it a versatile and valuable chiral building block in asymmetric synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, characterization, and applications.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and biological activity. While experimental data for the free base is not extensively published, information for the hydrochloride salt and related racemic mixtures, along with predicted values, provides a solid foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | - |

| Molecular Weight | 155.17 g/mol | - |

| Appearance | Predicted to be a solid at room temperature. | [1] |

| Melting Point | Data not available for the free base. | |

| Boiling Point | Predicted: 287.4 ± 25.0 °C | - |

| Density | Predicted: 1.208 ± 0.06 g/cm³ | - |

| Solubility | Soluble in water and alcohols; poorly soluble in non-polar solvents. | - |

| pKa | Predicted: 12.48 ± 0.10 | - |

| Optical Rotation | Data not available for the (S)-enantiomer. The direction and magnitude of optical rotation cannot be predicted from the (S) designation alone.[2][3] | - |

Note: The hydrochloride salt, this compound hydrochloride (CAS No. 1269773-21-8), is a solid and has a molecular weight of 191.63 g/mol .[4][5][6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethanol group, and the protons of the amine and hydroxyl groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton (CH-N) would be a multiplet, and the adjacent methylene protons (CH₂-O) would also form a multiplet. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The carbon of the chiral center (C-N) is expected around δ 50-60 ppm, and the methylene carbon (C-O) around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for amino alcohols include the loss of water (M-18), loss of a hydroxymethyl radical (M-31), and cleavage alpha to the nitrogen atom.[7][8] Electrospray ionization (ESI) would be expected to show a prominent protonated molecule at [M+H]⁺ (m/z 156).[9]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key aspect of its utility. Several strategies can be employed, with the most common being asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

A prevalent method for the asymmetric synthesis of chiral amino alcohols is the reduction of the corresponding α-amino ketone or the reductive amination of an α-hydroxy ketone. However, a more direct and widely used approach for this class of compounds involves the reduction of the corresponding chiral α-amino acid.

Protocol: Asymmetric Reduction of (S)-4-Fluorophenylglycine

This protocol is based on the well-established method of reducing α-amino acids to their corresponding amino alcohols using a strong reducing agent like lithium aluminum hydride (LAH).

Materials:

-

(S)-4-Fluorophenylglycine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

A solution of (S)-4-fluorophenylglycine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong reducing agent like LAH is crucial as it can reduce the carboxylic acid functional group directly to a primary alcohol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water (Fieser workup). This procedure is critical for safely decomposing the excess LAH and precipitating the aluminum salts in a granular form that is easy to filter.

-

The resulting slurry is filtered through a pad of diatomaceous earth to remove the inorganic salts.

-

The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-Amino-2-(4-fluorophenyl)ethanol. This can be achieved through various techniques, including:

-

Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

-

Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals. Chiral HPLC is the most common and reliable method for this purpose.

Protocol: Chiral HPLC Analysis

While a specific validated method for this compound is not publicly detailed, a general approach using polysaccharide-based chiral stationary phases is highly effective for separating enantiomers of amino alcohols.[4][10][11][12][13][14]

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase: Polysaccharide-based columns such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series) are often successful.

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.

Procedure:

-

Prepare a standard solution of the racemic 2-Amino-2-(4-fluorophenyl)ethanol and a sample solution of the (S)-enantiomer in the mobile phase or a compatible solvent.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.

-

Inject the sample of the (S)-enantiomer to determine its enantiomeric purity by integrating the peak areas of both enantiomers.

Applications in Drug Development

Chiral amino alcohols are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of both an amine and a hydroxyl group provides two points for further chemical modification, allowing for the construction of complex molecular architectures. The 4-fluorophenyl moiety in this compound is particularly attractive for its potential to enhance the biological properties of drug candidates.

While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its structural motif is present in various biologically active compounds. It serves as a valuable synthon for the preparation of:

-

Chiral ligands for asymmetric catalysis: The amino alcohol functionality can be used to synthesize ligands for metal-catalyzed asymmetric reactions.

-

Beta-blockers and other cardiovascular drugs: Many beta-blockers contain a similar 1-amino-2-ol substructure.

-

Antiviral and anticancer agents: The incorporation of fluorinated chiral building blocks is a common strategy in the design of novel therapeutic agents in these areas.[15][16]

The use of enantiomerically pure starting materials like this compound is essential to avoid the formation of diastereomeric mixtures in subsequent synthetic steps, which can be difficult and costly to separate.

Safety and Handling

This compound and its hydrochloride salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound and its salts should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[1][4][5]

Conclusion

This compound is a chiral building block with significant potential in the pharmaceutical and chemical industries. Its unique combination of functional groups and the presence of a fluorine atom make it a valuable starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic data, synthesis, and analytical methods for determining enantiomeric purity. A thorough understanding of these properties is essential for researchers and scientists working with this versatile compound in the development of new therapeutics and other advanced materials.

References

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. researchgate.net [researchgate.net]

- 6. 1269773-21-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]

- 8. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]

- 9. PubChemLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. spectrabase.com [spectrabase.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scas.co.jp [scas.co.jp]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-2-(4-fluorophenyl)ethanol

Introduction

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral molecule of significant interest in pharmaceutical development due to its structural relation to biologically active compounds. As with any chiral drug substance, unequivocal confirmation of its absolute and relative stereochemistry, as well as its overall molecular structure, is a critical regulatory and scientific requirement.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies and strategic workflows employed to elucidate the structure of this specific chiral amino alcohol. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practical applications of modern analytical techniques in the context of chiral molecule characterization.

The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of a chiral drug be well-defined, necessitating the use of stereospecific assays early in the development process.[1][2] This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to provide a self-validating system for the complete structural and stereochemical assignment of this compound.

Foundational Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For a chiral molecule like this compound, a suite of NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Principle of NMR in Chiral Analysis

While standard NMR techniques can confirm the molecular constitution, determining the enantiomeric purity and absolute configuration often requires the use of chiral discriminating agents (CDAs). These agents, which can be either chiral derivatizing agents (CDRs) or chiral solvating agents (CSAs), interact with the enantiomers of the analyte to form diastereomeric complexes.[4][5] These diastereomers are energetically distinct and, therefore, exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the molecular structure and atom connectivity of 2-Amino-2-(4-fluorophenyl)ethanol.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals will correspond to the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

-

The fluorine-coupled carbon signals of the aromatic ring will provide key diagnostic information.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity between the methine and methylene protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall molecular framework.

-

Data Interpretation and Expected Results

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |

| Aromatic CHs | ~7.0-7.4 | ~115-130 (with ¹⁹F coupling) | HMBC to other aromatic carbons and the benzylic carbon. |

| Methine CH | ~4.0-4.5 | ~55-60 | COSY to CH₂ protons. HMBC to aromatic carbons and CH₂ carbon. |

| Methylene CH₂ | ~3.5-3.8 | ~65-70 | COSY to CH proton. HMBC to methine carbon. |

| Amino NH₂ | Variable (exchangeable) | - | - |

| Hydroxyl OH | Variable (exchangeable) | - | - |

Confirmation of Molecular Weight and Fragmentation: Mass Spectrometry

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that further confirm the structure.

Principle of Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino alcohols. It generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight.

Experimental Protocol: ESI-HRMS and MS/MS

Objective: To confirm the molecular formula and obtain structural information through fragmentation analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

HRMS Acquisition:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode.

-

-

MS/MS Acquisition:

-

Select the protonated molecule [M+H]⁺ as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Acquire the product ion spectrum.

-

Data Interpretation and Expected Results

-

Expected Molecular Formula: C₈H₁₀FNO

-

Monoisotopic Mass: 155.0746

-

Expected [M+H]⁺: 156.0825

Table of Expected MS/MS Fragments:

| m/z of Fragment Ion | Proposed Structure of Fragment | Plausible Fragmentation Pathway |

| 139.0870 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |

| 125.0713 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 109.0400 | [C₇H₆F]⁺ | Cleavage of the C-C bond adjacent to the aromatic ring. |

Stereochemical Analysis: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound.[6] The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][7]

Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral molecules.[8] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, between the analyte and the chiral selector.[9]

Experimental Protocol: Chiral HPLC Method Development

Objective: To separate the (S) and (R) enantiomers of 2-Amino-2-(4-fluorophenyl)ethanol and determine the enantiomeric excess (e.e.) of the sample.

Methodology:

-

Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a basic additive (e.g., diethylamine) to improve peak shape.

-

Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate).

-

-

Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal resolution between the enantiomeric peaks.

-

Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., ~220 nm).

-

Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Data Presentation and Interpretation

The results of the chiral HPLC analysis should be presented in a clear and concise manner, as shown in the table below.

| Parameter | Value |

| Column | e.g., Chiralpak IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | e.g., Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Retention Time of (S)-enantiomer | e.g., 8.5 min |

| Retention Time of (R)-enantiomer | e.g., 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | > 99.5% |

Integrated Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. The workflow presented below illustrates the logical progression from initial structural confirmation to definitive stereochemical assignment.

Caption: Integrated workflow for the structure elucidation of this compound.

Regulatory Considerations and Best Practices

The FDA's guidance on the development of chiral drugs underscores the importance of a thorough stereochemical characterization.[2][3] It is imperative to:

-

Develop and validate stereospecific analytical methods early in the drug development process.[1][2]

-

Know the quantitative isomeric composition of the material used in all preclinical and clinical studies.[2]

-

Include a stereochemically specific identity test and a stereoselective assay in the final product specifications.[2]

By adhering to these principles and employing the integrated analytical approach detailed in this guide, researchers and drug developers can ensure the scientific integrity and regulatory compliance of their work on this compound and other chiral molecules.

References

- 1. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 2. fda.gov [fda.gov]

- 3. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]

- 4. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yakhak.org [yakhak.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

(S)-2-Amino-2-(4-fluorophenyl)ethanol CAS number 174770-74-2

An In-Depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Stereochemistry and CAS Identification

This guide focuses on the chiral amino alcohol, 2-Amino-2-(4-fluorophenyl)ethanol. It is critical to address a common point of confusion regarding its stereoisomers and their corresponding Chemical Abstracts Service (CAS) numbers. The user-specified CAS number, 174770-74-2 , predominantly refers to the (R)-enantiomer in scientific literature and commercial databases.[1][2][3] The (S)-enantiomer is often cited under CAS number 325152-98-5 .[4] The racemic mixture, containing both enantiomers, is identified by CAS number 140373-17-7 . This guide will cover the fundamental properties and applications applicable to the core molecular structure, while providing specific details for the stereoisomers where relevant.

Section 1: Core Compound Profile and Strategic Importance

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a synthetically valuable chiral amino alcohol. Its structure, featuring a primary alcohol and a primary amine attached to the same stereocenter, which is further connected to a fluorinated phenyl ring, makes it a privileged scaffold in medicinal chemistry.[5][6] Chiral 1,2-amino alcohols are foundational components in a multitude of biologically active molecules, serving as key intermediates in the synthesis of pharmaceuticals and as chiral ligands in asymmetric catalysis.[7][8] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this compound particularly relevant for drug discovery programs.

Table 1: Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)ethanol

| Property | Value | Source(s) |

| CAS Number | 174770-74-2 ((R)-enantiomer) | [1][9] |

| Molecular Formula | C₈H₁₀FNO | [2] |

| Molecular Weight | 155.17 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 68-79°C | [1] |

| Boiling Point | 287.4±25.0 °C (Predicted) | [3] |

| Density | 1.208±0.06 g/cm³ (Predicted) | [3] |

| Optical Rotation | [α]²⁴/D = -14.7° (c=1% in Methanol) for (R)-enantiomer | [1] |

| Storage | 2-8°C, protect from light, store under inert atmosphere | [3] |

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern organic chemistry. The challenge lies in controlling the stereochemistry of the two adjacent functional groups. Several robust strategies have been developed to achieve this.

Overview of Synthetic Strategies

-

Asymmetric Hydrogenation: A powerful method involves the catalytic asymmetric hydrogenation of α-amino ketones. This approach utilizes chiral metal catalysts, such as those based on iridium or ruthenium, to deliver hydrogen selectively to one face of the ketone, establishing the desired stereocenter with high enantiomeric excess (ee).[10][11]

-

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective alternative.[12] Whole-cell biocatalysts can reduce prochiral ketones with exceptional enantioselectivity (>99% ee), often under mild, aqueous conditions.[12][13] This method circumvents the need for heavy metal catalysts and protection/deprotection steps.

-

Chiral Auxiliaries: Classic organic synthesis techniques often employ chiral auxiliaries, such as pseudoephedrine.[5][6] The auxiliary directs the stereochemical outcome of a reaction and is subsequently cleaved to yield the enantiopure product.

-

Reduction of Chiral Precursors: A direct and efficient route involves the reduction of a readily available chiral precursor, such as an amino acid. This strategy leverages the existing stereocenter of the starting material.

Recommended Protocol: Reduction of (R)-4-Fluorophenylglycine

This protocol describes the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol via the reduction of the corresponding amino acid, a method noted for its straightforward execution and high fidelity in transferring stereochemistry.[3]

Workflow Diagram: Synthesis via Amino Acid Reduction

Caption: Synthesis workflow for (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of lithium aluminium hydride (LiAlH₄) (1.0 M in THF, 2.0 eq.) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C using an ice bath.

-

Substrate Addition: Add (R)-4-fluorophenylglycine (1.0 eq.) portion-wise over approximately 1 hour. This controlled addition is crucial to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 16 hours to ensure complete reduction of the carboxylic acid.

-

Work-up (Quenching): Carefully cool the reaction mixture back to 0°C. Sequentially and slowly add water (X mL per X g of LiAlH₄), followed by 4 N sodium hydroxide solution (X mL per X g of LiAlH₄), and finally more water (3X mL per X g of LiAlH₄). This procedure, known as the Fieser work-up, is designed to precipitate aluminum salts into a filterable solid.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure amino alcohol.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of the final product.

Table 2: Key Analytical Parameters and Expected Results

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Phenyl protons (~7.0-7.4 ppm), benzylic proton (~4.0-4.2 ppm), methylene protons (~3.5-3.8 ppm), and exchangeable amine/hydroxyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (including a C-F coupled doublet), benzylic carbon (~58-60 ppm), and methylene carbon (~65-67 ppm). |

| Mass Spec. | Molecular Ion Peak ([M+H]⁺) | Expected m/z of 156.0819.[14] |

| Chiral HPLC | Enantiomeric Excess (% ee) | Separation of (R) and (S) enantiomers on a chiral stationary phase to quantify the enantiomeric purity. |

| Optical Rotation | Specific Rotation [α] | A non-zero value confirming the presence of a single enantiomer (e.g., -14.7° for the (R)-enantiomer).[1] |

Section 4: Applications in Drug Discovery and Asymmetric Synthesis

The utility of this compound stems from its dual functionality and defined stereochemistry, making it a valuable chiral building block.

-

Synthesis of Bioactive Molecules: The 1,2-amino alcohol motif is present in numerous drugs. This compound can serve as a direct precursor or key intermediate. For example, it can be used to synthesize chiral oxazolidinones, which are important pharmacophores and can also act as chiral auxiliaries in other synthetic transformations.[15]

-

Chiral Ligand Synthesis: The nitrogen and oxygen atoms can coordinate to metal centers, making it an excellent scaffold for developing new chiral ligands for asymmetric catalysis. These ligands are instrumental in creating other chiral molecules with high selectivity.[16]

-

Fragment-Based Drug Discovery (FBDD): As a small, fluorinated molecule with defined 3D geometry and hydrogen bonding capabilities, it is an ideal candidate for FBDD screening libraries to identify initial hits against therapeutic targets.

Diagram: Role as a Chiral Building Block

Caption: Hypothetical pathway using the title compound to form a complex target.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) of the compound and its close analogs.[17]

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irrit. | H335: May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with a fume hood. |

Standard Laboratory Handling Protocol

-

Engineering Controls: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles at all times.

-

Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing boats to minimize dust generation.

-

Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a wet cloth.

-

Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place.[3] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound, along with its enantiomer, represents a high-value chiral building block for the scientific community. Its well-defined stereochemistry and the strategic placement of a fluorine atom provide significant advantages for the synthesis of complex, biologically active molecules. Through robust synthetic methods, such as the reduction of chiral amino acids or biocatalytic approaches, this compound can be accessed in high enantiomeric purity. A thorough understanding of its properties, applications, and handling requirements, as outlined in this guide, enables researchers to fully leverage its potential in advancing the fields of drug discovery and asymmetric synthesis.

References

- 1. 174770-74-2 (R)-2-Amino-2-(4-fluorophenyl)ethanol AKSci X6721 [aksci.com]

- 2. caming.com [caming.com]

- 3. (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 [m.chemicalbook.com]

- 4. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 9. 174770-74-2|(R)-2-Amino-2-(4-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 10. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. | Semantic Scholar [semanticscholar.org]

- 11. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology [pure.bit.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 14. PubChemLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aksci.com [aksci.com]

Strategic Pathways for the Enantioselective Synthesis of Chiral 1,2-Amino Alcohols

An In-depth Technical Guide:

Introduction

Chiral 1,2-amino alcohols, also known as vicinal or β-amino alcohols, are a class of organic compounds containing hydroxyl and amino groups attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone of modern synthetic chemistry. It is found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Beyond their direct biological activity, they are invaluable as chiral ligands for metal-based catalysts, as organocatalysts themselves, and as versatile chiral building blocks for the synthesis of more complex molecules.[2][3]

The strategic importance of these compounds has driven the development of numerous synthetic methodologies. These approaches can be broadly categorized into two main paradigms: the derivatization of readily available chiral starting materials (the "chiral pool") and the de novo construction of the stereocenters through catalytic asymmetric reactions. This guide provides an in-depth analysis of the core strategies employed for their synthesis, focusing on the underlying mechanistic principles, experimental considerations, and the comparative advantages of each route. We will explore benchmark methods, including the reduction of α-amino acids, the asymmetric hydrogenation of α-amino ketones, and the Sharpless Asymmetric Aminohydroxylation, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis from the Chiral Pool: Reduction of α-Amino Acids

One of the most direct and historically significant routes to chiral 1,2-amino alcohols is the reduction of the carboxylic acid moiety of natural or synthetic α-amino acids.[4] This strategy leverages the vast and inexpensive repository of enantiomerically pure α-amino acids provided by nature.

Core Principle & Mechanistic Insight

The fundamental transformation is the reduction of a carboxylic acid to a primary alcohol. This requires a potent reducing agent, as carboxylic acids are relatively unreactive towards milder reagents like sodium borohydride alone. The choice of reducing agent is critical and dictates the experimental conditions.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing most carbonyl functionalities. The mechanism involves the formation of an aluminate salt intermediate, which is then hydrolyzed during aqueous workup to liberate the alcohol. Its high reactivity necessitates anhydrous conditions and careful handling.

-

Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a more selective reducing agent for carboxylic acids compared to LiAlH₄. It does not typically reduce esters or amides under standard conditions, which can be advantageous in multifunctional substrates. The reaction proceeds through an acyloxyborane intermediate.

-

Sodium Borohydride with Additives (e.g., I₂ or AlCl₃): The combination of NaBH₄ with additives like iodine or aluminum chloride generates more potent reducing species in situ, such as diborane or aluminum hydrides, capable of reducing carboxylic acids under milder conditions than LiAlH₄.[5]

The primary advantage of this approach is its stereochemical fidelity; the stereocenter of the starting amino acid is typically preserved throughout the reduction process.[6] However, it is inherently limited by the availability and structural diversity of the starting α-amino acid pool.

Experimental Workflow & Protocol

The general workflow involves the protection of the amino group, reduction of the carboxyl group, and subsequent deprotection if necessary. N-protection is often not strictly required with powerful hydrides but can improve solubility and prevent side reactions.

Caption: General workflow for amino alcohol synthesis from an α-amino acid.

Protocol 1: Synthesis of (S)-Leucinol from L-Leucine via LiAlH₄ Reduction

-

Apparatus Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.

-

Reagent Preparation: The flask is charged with Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) and anhydrous Tetrahydrofuran (THF) (300 mL) under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Substrate Addition: L-Leucine (1.0 eq) is suspended in anhydrous THF (200 mL) and added slowly via the dropping funnel to the stirred LiAlH₄ suspension over 1 hour. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching & Workup: The reaction is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford (S)-Leucinol as a colorless oil. Purity and enantiomeric excess (if necessary) are confirmed by NMR and chiral HPLC, respectively.

Part 2: Catalytic Asymmetric Synthesis

While the chiral pool approach is reliable, catalytic asymmetric methods offer greater flexibility, atom economy, and access to a broader range of structurally diverse amino alcohols.

Asymmetric Hydrogenation of α-Amino Ketones

The asymmetric hydrogenation of prochiral α-amino ketones is a premier, highly efficient strategy for accessing chiral 1,2-amino alcohols.[7] This method involves the reduction of a ketone adjacent to an amino group using molecular hydrogen in the presence of a chiral transition-metal catalyst.

The success of this reaction hinges on the catalyst system, typically composed of a precious metal (Iridium or Ruthenium) and a chiral ligand.[8] The α-amino ketone substrate coordinates to the metal center. The chiral ligand creates a sterically and electronically defined environment around the metal, forcing the substrate to adopt a specific orientation. Hydrogen is then delivered to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol product in excess.[9]

-

Catalyst: Iridium complexes, often featuring ligands like f-amphox, are highly effective, providing excellent enantioselectivity and high turnover numbers (TON), making them suitable for industrial applications.[7] Ruthenium catalysts paired with chiral diphosphine and diamine ligands are also widely used.

-

Substrate: The amino group on the substrate is often protected (e.g., as a hydrochloride salt or with a Boc/Cbz group) to prevent catalyst inhibition and improve reactivity. However, some modern catalyst systems are highly effective for unprotected α-ketoamines.[9]

The key to a self-validating protocol lies in the precise control of reaction parameters: hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio (S/C). High S/C ratios (up to 500,000) have been achieved, highlighting the remarkable efficiency of these systems.[7]

The choice of catalyst and substrate structure significantly impacts the reaction's efficiency and stereoselectivity.

| Entry | Substrate (α-Amino Ketone) | Catalyst | S/C Ratio | Yield (%) | ee (%) | Ref |

| 1 | N-Benzyl-1-phenyl-1-keto-2-aminopropane | Ir-(R)-spiro-ligand | 100,000 | 99 | >99 (R) | [8] |

| 2 | N-Benzyl-1-(4-chlorophenyl)-1-keto-2-aminopropane | Ir-(R)-spiro-ligand | 5,000 | 99 | 99.2 (R) | [8] |

| 3 | N-Benzyl-1-(2-chlorophenyl)-1-keto-2-aminopropane | Ir-(R)-spiro-ligand | 5,000 | 99 | 99.9 (R) | [8] |

| 4 | 2-(Methylamino)-1-phenylethanone·HCl | Ru-TsDPEN | 1,000 | >95 | 99 (S) | [9] |

Table adapted from data presented in referenced literature.[8][9]

-

Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ and the chiral spiro ligand (e.g., (R)-f-amphox) are dissolved in anhydrous, degassed methanol to form the active catalyst solution.

-

Reaction Setup: A high-pressure autoclave is charged with the α-amino ketone hydrochloride salt (1.0 eq), the catalyst solution (0.01 mol%), and anhydrous methanol.

-

Hydrogenation: The autoclave is sealed, purged several times with nitrogen, and then with hydrogen gas. The reaction is pressurized with hydrogen (e.g., 40 atm) and stirred at a set temperature (e.g., 50 °C).

-

Monitoring: The reaction progress is monitored by sampling and analysis via HPLC or TLC.

-

Workup: Upon completion, the autoclave is cooled and carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the HCl salt and remove the catalyst. The organic layer is dried, concentrated, and the product is purified by crystallization or chromatography to yield the enantiopure 1,2-amino alcohol.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that constructs the 1,2-amino alcohol moiety directly from an alkene in a single, highly stereocontrolled step.[10] It provides syn-amino alcohols, complementing other methods that may favor anti products.

The AA reaction involves the concerted addition of an amino group and a hydroxyl group across a double bond. The key components are:

-

Osmium Catalyst: Typically K₂OsO₂(OH)₄, which is less volatile and safer to handle than OsO₄.[11]

-

Chiral Ligand: Cinchona alkaloid derivatives, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which create a chiral binding pocket around the osmium center. The choice between the DHQ (hydroquinine) and DHQD (hydroquinidine) series determines which enantiomer of the product is formed.

-

Nitrogen Source: An N-haloamide, -sulfonamide, or -carbamate salt, such as Chloramine-T (TsN(Na)Cl) or an N-chloro-carbamate, which serves as both the nitrogen donor and the terminal oxidant to regenerate the catalyst.[10][12]

The reaction proceeds through a catalytic cycle where the Os(VI) species is oxidized by the nitrogen source to a high-valent osmium(VIII)-imido complex. This complex then undergoes a [3+2] or [2+2] cycloaddition with the alkene. The resulting osma-azaglycolate is hydrolyzed to release the syn-amino alcohol product and regenerate the Os(VI) catalyst.[10]

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

A key challenge in the AA reaction is controlling regioselectivity when using unsymmetrical alkenes. The choice of ligand can dramatically influence which carbon atom of the double bond forms the C-N bond versus the C-O bond. For example, PHAL ligands often show opposite regioselectivity compared to AQN ligands for certain substrates like cinnamates.[11]

-

Reagent Preparation: In a round-bottom flask, the nitrogen source (e.g., Chloramine-T trihydrate, 3.0 eq) is dissolved in a 1:1 mixture of n-propanol and water.

-

Catalyst & Ligand Addition: The chiral ligand ((DHQ)₂PHAL, 0.05 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) are added to the stirred solution. The mixture is stirred until the solids dissolve.

-

Substrate Addition: The flask is cooled to room temperature, and styrene (1.0 eq) is added.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Causality: Vigorous stirring is essential in this biphasic system to ensure efficient mass transfer between the organic and aqueous phases.

-

Workup: Sodium metabisulfite is added to quench the reaction and reduce any remaining osmium species. The n-propanol is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-tosylated syn-1,2-amino alcohol. The tosyl protecting group can be removed under standard conditions if the free amino alcohol is desired.

Conclusion and Future Outlook

The synthesis of chiral 1,2-amino alcohols is a mature field with a powerful and diverse toolkit available to the synthetic chemist. The reduction of α-amino acids from the chiral pool remains a simple and effective method for accessing specific structures. For greater flexibility and efficiency, catalytic asymmetric methods are indispensable. Asymmetric hydrogenation of α-amino ketones stands out for its high efficiency and atom economy, making it a preferred route in industrial settings. The Sharpless Asymmetric Aminohydroxylation provides a unique pathway for the direct conversion of alkenes to syn-amino alcohols with excellent stereocontrol.

Looking forward, the field continues to evolve. The development of catalysts based on earth-abundant metals, the application of biocatalysis using engineered enzymes like amine dehydrogenases[13][14], and the emergence of novel photoredox-catalyzed strategies[15] promise to deliver even more sustainable, efficient, and versatile methods for constructing these vital chiral molecules. These advancements will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. | Semantic Scholar [semanticscholar.org]

- 10. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

Asymmetric Synthesis of Fluorinated Amino Acids: A Technical Guide for Drug Discovery and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of peptides and small-molecule drugs. Fluorination can enhance metabolic stability, increase binding affinity, and alter lipophilicity and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][] However, the introduction of fluorine often creates a new stereocenter, making the development of robust and highly selective asymmetric synthetic methods a critical challenge. This guide provides a comprehensive overview of the core strategies for the enantioselective and diastereoselective synthesis of fluorinated amino acids, grounded in mechanistic principles and field-proven insights for practical application in research and development.

The Foundational Impact of Fluorine in Amino Acid Chemistry

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart profound effects on the structure and function of amino acids.[3] When incorporated into drug candidates, these fluorinated building blocks can:

-

Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.

-

Modulate Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH.[4]

-

Tune Conformation and Binding: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) and induce specific conformational preferences in peptides, enhancing their binding to biological targets.[5]

-

Increase Lipophilicity: The introduction of fluoroalkyl groups can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[6]

Given these advantages, the demand for enantiomerically pure fluorinated amino acids is substantial. The following sections detail the primary asymmetric strategies employed to meet this demand, focusing on the causality behind the synthetic choices and providing actionable protocols.

Core Strategies in Asymmetric Synthesis

The asymmetric synthesis of fluorinated amino acids can be broadly categorized into two main approaches: the direct asymmetric fluorination of a prochiral substrate, or the stereoselective transformation of a pre-fluorinated building block. Each strategy offers distinct advantages and is suited to different synthetic challenges.

Asymmetric Electrophilic Fluorination

This strategy involves the direct formation of a C-F bond by reacting a nucleophilic carbon center (typically an enolate or enamine) with an electrophilic fluorine source ("F+"). The stereochemical outcome is controlled by a chiral environment, provided either by a chiral catalyst or a covalently attached chiral auxiliary.

Mechanistic Rationale: The core principle is the generation of a planar, prochiral enolate or enamine intermediate. A chiral catalyst or auxiliary then shields one face of this intermediate, directing the incoming electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide [NFSI] or Selectfluor) to the other face, thereby establishing the stereocenter.

Key Methodologies:

-

Organocatalysis: Chiral amines (like proline derivatives) or cinchona alkaloids can catalyze the fluorination of carbonyl compounds by forming a transient chiral enamine.[7][8] Similarly, chiral phosphoric acids can act as phase-transfer catalysts, delivering a chiral counter-ion to activate the fluorinating agent.[9][10]

-

Metal Catalysis: Chiral transition-metal complexes, particularly those of Palladium(II), can coordinate to a substrate, directing fluorination to a specific C-H bond.[11] This approach is powerful for late-stage fluorination.

-

Chiral Auxiliary Control: A chiral auxiliary, such as an Evans oxazolidinone or a fluorinated oxazolidine (FOX), is temporarily attached to the substrate.[12][13] The inherent chirality and conformational rigidity of the auxiliary dictate the trajectory of the fluorinating agent, leading to high diastereoselectivity. The auxiliary is cleaved in a subsequent step to reveal the chiral fluorinated product.

Caption: Workflow for chiral auxiliary-based asymmetric fluorination.

This protocol is adapted from methodologies involving chiral auxiliaries for electrophilic fluorination.[12]

-

Enolate Formation: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF (-78 °C) under an argon atmosphere. Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in anhydrous THF. Add the NFSI solution to the enolate solution at -78 °C via cannula. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification & Auxiliary Cleavage: Purify the crude product by flash column chromatography to yield the diastereomerically pure fluorinated product. The chiral auxiliary can then be cleaved using standard conditions (e.g., LiOH, H2O2 in THF/H2O) to yield the target fluorinated amino acid.

Stereoselective Transformations of Fluorinated Building Blocks

An alternative and highly effective strategy is to begin with a simple, achiral fluorinated starting material and introduce the chirality through an asymmetric transformation. The synthesis of α-trifluoromethyl (CF3) amino acids is a prime example of this approach's power.[14]

Mechanistic Rationale: The strong electron-withdrawing CF3 group activates adjacent imines or ketones toward nucleophilic attack. This allows for highly efficient and stereoselective additions, reductions, or cycloadditions catalyzed by chiral Lewis acids, organocatalysts, or transition metal complexes.

Key Methodologies:

-

Asymmetric Reduction of CF3-Ketimines: Chiral catalysts, often based on iridium or rhodium, can mediate the highly enantioselective hydrogenation or transfer hydrogenation of trifluoromethyl ketimines to produce chiral trifluoromethyl amines.[14]

-

Asymmetric Allylation/Alkylation of CF3-Imines: The addition of organometallic reagents (e.g., organozinc or allylboronates) to CF3-imines in the presence of a chiral ligand (e.g., BOX-type ligands) can generate α-CF3 amino acids with excellent enantioselectivity.[4]

-

Asymmetric Strecker Reaction: The addition of cyanide to a CF3-ketimine, often catalyzed by a chiral thiourea or guanidine base organocatalyst, provides a direct route to α-trifluoromethyl-α-aminonitriles, which are immediate precursors to the corresponding amino acids.[4][14]

| Method | Catalyst/Reagent | Precursor | Product | Typical ee (%) | Reference |

| Asymmetric Allylation | InI / Chiral BOX Ligand | α-CF3 Imino Ester | α-Allyl-α-CF3 Amino Acid | 90-99% | [4] |

| Asymmetric Reduction | Ir-Complex / Na formate | N-Aryl CF3-Ketimine | α-CF3 Amine | >90% | [14] |

| Asymmetric Strecker | Takemoto Catalyst | Cyclic CF3-Ketimine | α-CF3 Aminonitrile | ~90% | [4] |

Table 1: Comparison of catalytic asymmetric methods using α-CF3 imine precursors.

Caption: Catalytic cycle for the enantioselective allylation of a CF3-imine.

Chiral Ni(II) Complex-Mediated Synthesis

A robust and scalable method for producing a wide variety of non-canonical amino acids, including fluorinated versions, utilizes a chiral Ni(II) complex of a Schiff base derived from glycine.[15][16]

Mechanistic Rationale: The glycine Schiff base coordinates to the Ni(II) center, forming a planar complex. A chiral ligand, typically a proline derivative, is also part of the complex. The bulky aryl group of the Schiff base effectively blocks one face of the glycine enolate, which is formed upon deprotonation. This forces an incoming electrophile (a fluorinated alkyl halide) to approach from the open face, resulting in a highly diastereoselective alkylation.[15][17] Subsequent hydrolysis releases the enantiomerically pure amino acid.

This protocol is conceptualized based on the general strategy described by Soloshonok and others.[15][16]

-

Complex Formation & Deprotonation: Suspend the Ni(II) complex of the glycine-benzophenone Schiff base with the chiral ligand (1.0 equiv) in anhydrous acetonitrile under an argon atmosphere. Add a non-nucleophilic base such as sodium hydride (NaH) (1.3-2.0 equiv) and stir the mixture at room temperature for 1 hour until a deep red color indicates enolate formation.[16]

-

Alkylation: Cool the solution to 0 °C. Add the fluorinated alkyl iodide (e.g., 1-iodo-3-(trifluoromethyl)butane) (1.2 equiv) dropwise. Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting complex.

-

Hydrolysis and Isolation: Quench the reaction with acetic acid. Remove the solvent under reduced pressure. Redissolve the residue in a mixture of DME and 3N HCl. Heat the mixture at 60 °C for 2 hours to hydrolyze the Schiff base and release the amino acid.[15]

-

Purification: After hydrolysis, purify the crude amino acid by ion-exchange chromatography to obtain the desired enantiomerically and diastereomerically pure fluorinated amino acid.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers an increasingly powerful and sustainable alternative to traditional chemical methods, providing exceptional selectivity under mild reaction conditions.[3][18]

Mechanistic Rationale: Enzymes create a precisely defined chiral pocket around their active site. This environment can distinguish between enantiomers of a racemic substrate (kinetic resolution) or between enantiotopic faces of a prochiral substrate, leading to products with very high enantiomeric purity.

Key Methodologies:

-

Lipase-Catalyzed Resolution: Lipases can catalyze the enantioselective hydrolysis of racemic fluorinated β-amino acid esters. One enantiomer is hydrolyzed to the corresponding carboxylic acid, while the other remains as the ester, allowing for their separation.[18][19]

-

Transaminase-Catalyzed Amination: Transaminases can convert fluorinated ketones into chiral amines with high enantiomeric excess. This is a key step in many chemoenzymatic cascades.

-

Chemoenzymatic Cascades: These multi-step, one-pot processes combine chemical and enzymatic reactions to build complex molecules from simple starting materials. For example, an aldolase can be used to form a C-C bond, followed by a chemical decarboxylation and then an enzymatic amination (using a phenylalanine ammonia lyase, for instance) to produce a chiral fluorinated amino acid.[20]

-

Engineered Enzymes: Through directed evolution, enzymes can be redesigned to accept unnatural substrates or catalyze novel transformations. For instance, engineered cytochromes have been developed for biocatalytic N-H bond insertion to synthesize α-trifluoromethyl amino esters.[6][21]

Caption: A three-step chemoenzymatic cascade synthesis.[20]

Conclusion and Future Outlook

The asymmetric synthesis of fluorinated amino acids is a dynamic and rapidly evolving field, driven by the significant value these building blocks bring to drug discovery. While classic methods like chiral auxiliary-mediated fluorination and transformations of fluorinated imines remain robust and reliable, newer strategies in organocatalysis, transition-metal catalysis, and biocatalysis are providing more efficient, selective, and sustainable routes.[22][23]

The future of this field will likely focus on:

-

Late-Stage Fluorination: Methods that allow for the direct and selective fluorination of complex molecules like peptides and proteins will be transformative.[22]

-

Expanding Biocatalysis: The continued development of engineered enzymes will open doors to novel transformations and expand the substrate scope for enzymatic fluorination and fluoroalkylation.[24][25]

-

Photoredox Catalysis: Light-mediated reactions offer unique pathways for generating fluorinated radicals, enabling new types of bond formations under exceptionally mild conditions.

By understanding the fundamental principles and practical applications of the diverse strategies outlined in this guide, researchers and drug development professionals can better navigate the synthetic challenges and unlock the full potential of fluorinated amino acids in creating the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chimia.ch [chimia.ch]

- 8. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]

- 14. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sas.rochester.edu [sas.rochester.edu]

- 22. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-2-(4-fluorophenyl)ethanol: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery, the pursuit of molecular candidates with optimized pharmacological profiles is paramount. Chiral building blocks, molecules possessing a specific three-dimensional arrangement, are fundamental to this endeavor. Their defined stereochemistry is crucial, as the biological activity of a drug is intrinsically linked to its ability to interact with chiral macromolecules like proteins and nucleic acids.[1][2] More than half of all new small-molecule drugs are chiral, and regulatory bodies like the FDA mandate a thorough evaluation of the pharmacology and toxicology of the specific enantiomer intended for market.[1]

Among the diverse array of chiral building blocks, 1,2-amino alcohols are of particular significance. This structural motif is prevalent in a wide range of biologically active compounds, including neurotransmitters, antibiotics, and β-adrenergic blockers.[3] Furthermore, their utility extends to asymmetric synthesis, where they serve as invaluable chiral auxiliaries and ligands.[4]

The strategic incorporation of fluorine into these chiral scaffolds represents a powerful approach in medicinal chemistry.[1][5][6][7] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] This guide provides an in-depth technical overview of (S)-2-Amino-2-(4-fluorophenyl)ethanol , a fluorinated chiral amino alcohol with significant potential as a building block in the synthesis of novel therapeutics. We will explore its synthesis, physicochemical properties, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable synthon.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective application in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FNO | [8] |

| Molecular Weight | 155.17 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Flash Point | 127.6 ± 23.2 °C | [8] |

| Solubility | Soluble in water and moderately soluble in alcohols. | [10] |

| Storage | 2-8°C, inert atmosphere, protect from light. | [9] |

| Specific Optical Rotation ([α]D) | Data not available in the searched literature. The sign of rotation for the (S)-enantiomer is not directly predictable from its configuration.[11][12][13] | N/A |

Spectroscopic Data:

-

¹H NMR: Expected signals would include multiplets for the aromatic protons on the fluorophenyl ring, a multiplet for the chiral methine proton (CH-N), a multiplet for the methylene protons adjacent to the hydroxyl group (CH₂-O), and broad singlets for the amine (NH₂) and hydroxyl (OH) protons.

-

¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons (with C-F coupling), a peak for the chiral methine carbon (C-N), and a peak for the methylene carbon (C-O).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be expected at m/z = 155.0746.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several strategies can be employed, with biocatalysis and asymmetric reduction being among the most powerful.

Biocatalytic Asymmetric Synthesis via Ketoreductase

Biocatalysis offers a green and highly selective route to chiral alcohols.[17] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity.[3][17][18][19][20] The synthesis of the (S)-enantiomer of 2-Amino-2-(4-fluorophenyl)ethanol can be achieved through the asymmetric reduction of a suitable precursor, 2-amino-4'-fluoroacetophenone.

Diagram 1: Biocatalytic Synthesis of this compound using a Ketoreductase

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 9. 2-Amino-2-(4-fluorophenyl)ethanol | 140373-17-7 [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (S)-2-Amino-2-(4-fluorophenyl)ethanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol, a structural motif of significant interest in modern drug discovery and development. The precise three-dimensional arrangement of the amino and hydroxyl groups, anchored to a chiral benzylic carbon, makes it a valuable building block for synthesizing complex, biologically active molecules. The fluorine substituent on the phenyl ring can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties, making this a particularly relevant scaffold for medicinal chemists.

Accurate and comprehensive characterization of such molecules is paramount to ensure stereochemical purity, confirm identity, and establish a baseline for quality control throughout the drug development lifecycle. This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this compound. While complete, experimentally verified public data for this specific molecule is scarce, this paper will leverage a combination of data from a close structural analog, theoretical predictions, and established spectroscopic principles to provide a robust analytical framework. This approach mirrors real-world research scenarios where scientists must often extrapolate from known data to characterize novel compounds.

Molecular Structure and Key Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will govern its spectroscopic signature are:

-

Chiral Center (C2): The stereochemistry at this carbon is critical and influences the magnetic environment of adjacent protons.

-

Primary Amine (-NH₂): This group has characteristic stretches in Infrared (IR) spectroscopy and its protons are often exchangeable in Nuclear Magnetic Resonance (NMR).

-

Primary Alcohol (-CH₂OH): This group exhibits distinct O-H and C-O stretches in IR and features two diastereotopic protons in its ¹H NMR spectrum.

-

Para-substituted Fluorophenyl Ring: The fluorine atom and the substitution pattern create predictable splitting patterns in both ¹H and ¹³C NMR spectra and a strong C-F bond vibration in IR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a chiral molecule like this compound, NMR confirms connectivity and, crucially, provides information about the stereochemical environment.

¹H NMR Spectroscopy: A Predictive Analysis

Since experimental ¹H NMR data for the title compound is not publicly available, we will predict its spectrum by analyzing the verified data for the closely related analog, (S)-1-(4-fluorophenyl)ethanol , and then considering the electronic effects of adding an amino group.

Reference Data: (S)-1-(4-fluorophenyl)ethanol [1] This analog lacks the amino group at the chiral center. Its reported ¹H NMR spectrum (500 MHz, CDCl₃) provides a baseline for the signals of the phenyl and ethanol backbone.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (Analog) |

| 7.35-7.31 | m (dd) | ~8.5, 5.5 | 2H | H-2', H-6' (ortho to F) |

| 7.04-7.00 | m (t) | ~8.7 | 2H | H-3', H-5' (meta to F) |

| 4.91 | q | 6.5 | 1H | H-1 (CHOH) |